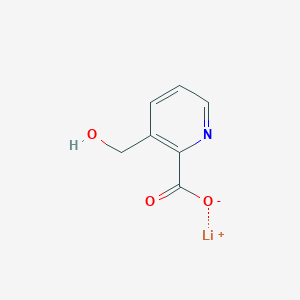

Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate, also known as lithium pyruvate, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a salt of lithium, a metal that has been used for decades as a treatment for various psychiatric disorders. Lithium pyruvate is a promising compound due to its unique properties, which make it a potential candidate for the treatment of various diseases.

Scientific Research Applications

Novel Hydroxymethylating Reagent

(Itami, Mitsudo, & Yoshida, 1999) developed a novel hydroxymethylating reagent, (2-Pyridyldimethylsilyl)methyl lithium, which reacts with organic bromides, aldehydes, ketones, and hydrosilanes in good to excellent yields. The resultant adducts, upon oxidation, yield corresponding alcohols, demonstrating an efficient method for hydroxymethylation. This study underscores the compound's potential in synthesizing complex organic molecules.

Directed Lithiation of Pyridinecarboxylic Acids

In another study, (Mongin, Trécourt, & Quéguiner, 1999) explored the directed lithiation of unprotected pyridinecarboxylic acids. They found that the lithium salts of 2-, 3- and 4-pyridinecarboxylic acids undergo deprotonation adjacent to the carboxylate group under certain conditions, extending to chloronicotinic acids and an activated benzoic acid. This highlights its role in directed lithiation processes, which are crucial in synthetic chemistry for introducing functional groups into molecules.

Polymeric Ionic Liquids Synthesis

Shaplov et al. (2012) utilized functionalized pyrrolidinium compounds, derived from radical thiol-ene addition, as building blocks in synthesizing ionic liquid-like monomers. These polymeric ionic liquids, with high molecular weights, demonstrate negligible water absorption and notable ionic conductivity. The research presents the compound's application in creating conductive, self-standing films, potentially useful in electronics and energy storage devices.

Lithium Ion Receptors

Grote, Scopelliti, & Severin (2004) investigated the assembly of organometallic receptors for lithium ions, revealing that these complexes can form highly selective receptors for lithium ions. This application is particularly relevant in the development of sensors and devices for lithium ion detection, showcasing the compound's utility in analytical chemistry and environmental monitoring.

Ionic Liquids for Rechargeable Lithium Batteries

Borgel et al. (2009) examined ionic liquids with lithium bis(trifluoromethylsulfonyl)imide for use as electrolyte systems in high voltage, rechargeable lithium batteries. Their findings indicate that certain pyrrolidinium and imidazolium-based ionic liquids offer a wide electrochemical window and compatibility with lithium metal anodes, highlighting the compound's significance in enhancing battery performance and safety.

properties

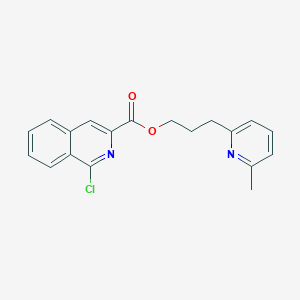

IUPAC Name |

lithium;3-(hydroxymethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.Li/c9-4-5-2-1-3-8-6(5)7(10)11;/h1-3,9H,4H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGGMGZRZATXNE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(N=C1)C(=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-triethoxy-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2963672.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2963673.png)

![[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2963682.png)

![(E)-2-(benzenesulfonyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile](/img/structure/B2963685.png)

![(4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-(oxiran-2-yl)methanone](/img/structure/B2963688.png)

![5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2963693.png)